![molecular formula C9H18N2O3 B3069451 tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate CAS No. 73470-46-9](/img/structure/B3069451.png)
tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of tert-butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate consists of a tert-butyl group attached to a carbamate moiety. The presence of the amino and oxo groups contributes to its reactivity and potential biological activity. For a visual representation, refer to the ChemSpider entry .
Scientific Research Applications
Peptide Synthesis
tert-Butyl carbamate (Boc) protecting groups are commonly used in peptide synthesis. Boc-protected amino acids allow for stepwise assembly of peptides by solid-phase peptide synthesis (SPPS). The Boc group is stable under mild conditions and can be selectively removed using acid treatment, facilitating efficient peptide elongation .
Medicinal Chemistry
The Boc group is employed in medicinal chemistry to protect amino groups during drug development. Researchers use it to modify and optimize lead compounds, ensuring better pharmacokinetics, bioavailability, and target specificity. tert-Butyl carbamate derivatives play a crucial role in designing novel drugs .
Organic Synthesis
tert-Butyl carbamate serves as a versatile building block in organic synthesis. It participates in various reactions, including amidation, esterification, and cyclization. Researchers utilize it to construct complex molecules, such as heterocycles and natural product analogs .
Polymer Chemistry
Boc-protected monomers find applications in polymer chemistry. By incorporating tert-butyl carbamate groups into polymer chains, scientists can control solubility, hydrophobicity, and reactivity. These modified polymers have applications in drug delivery, coatings, and materials science .
Bioconjugation
Researchers use tert-butyl carbamate derivatives for bioconjugation purposes. By functionalizing proteins, peptides, or other biomolecules with Boc groups, they can introduce specific tags or linkers. These modified biomolecules are valuable tools in diagnostics, imaging, and targeted drug delivery .
Prodrug Design
tert-Butyl carbamate moieties are employed in prodrug design. By attaching Boc groups to active drug molecules, researchers can enhance stability, solubility, and controlled release. Upon administration, enzymatic or chemical cleavage removes the Boc group, activating the prodrug .
Agrochemicals
In agrochemical research, tert-butyl carbamate derivatives are explored for their pesticidal and herbicidal properties. These compounds may exhibit selective activity against pests or weeds, making them potential candidates for crop protection .
Materials Science
tert-Butyl carbamate-containing polymers and copolymers contribute to materials science. They can be tailored for specific mechanical, thermal, or optical properties. Applications include coatings, adhesives, and specialty materials .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of n-boc-protected anilines , which are often used as intermediates in the synthesis of various pharmaceuticals.
Mode of Action
It’s known that n-boc-protected anilines, which can be synthesized using similar compounds, play a crucial role in various chemical reactions due to their ability to protect amine groups during synthesis .
Biochemical Pathways
N-boc-protected anilines, which can be synthesized using similar compounds, are involved in various biochemical pathways due to their wide use in the synthesis of pharmaceuticals .
Result of Action
It’s known that similar compounds are used in the synthesis of n-boc-protected anilines, which are often used as intermediates in the synthesis of various pharmaceuticals .
Action Environment
It’s known that similar compounds should be stored in a dry environment at 2-8°c .
properties
IUPAC Name |
tert-butyl N-(1-amino-2-methyl-1-oxopropan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-9(4,5)6(10)12/h1-5H3,(H2,10,12)(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAZGNJFDSQYTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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